molecular formula C10H12Br2N2O3 B13513160 Tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Cat. No.: B13513160
M. Wt: 368.02 g/mol
InChI Key: LCJXJGXIGLPFIW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, materials science, and industrial processes. This compound features a pyridazinone core substituted with bromine atoms and a tert-butyl ester group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification steps to enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the bromine atoms can be achieved using reducing agents like zinc in acetic acid, resulting in the formation of debrominated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Zinc (Zn) in acetic acid or sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) or thiourea in ethanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Debrominated pyridazinone derivatives.

    Substitution: Azido or thiol-substituted pyridazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity towards nucleophilic substitution makes it valuable for creating libraries of compounds for drug discovery.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridazinone derivatives. It serves as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of bromine atoms enhances the compound’s ability to interact with biological targets.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity profile allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the pyridazinone core play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The ester group can undergo hydrolysis, releasing the active pyridazinone derivative, which then exerts its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate
  • Tert-butyl 2-(4,5-difluoro-6-oxo-1,6-dihydropyridazin-1-yl)acetate
  • Tert-butyl 2-(4,5-diiodo-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Uniqueness

Tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12Br2N2O3

Molecular Weight

368.02 g/mol

IUPAC Name

tert-butyl 2-(4,5-dibromo-6-oxopyridazin-1-yl)acetate

InChI

InChI=1S/C10H12Br2N2O3/c1-10(2,3)17-7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3

InChI Key

LCJXJGXIGLPFIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C(=C(C=N1)Br)Br

Origin of Product

United States

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